N-(Pentan-3-yl)thietan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
N-pentan-3-ylthietan-3-amine |
InChI |
InChI=1S/C8H17NS/c1-3-7(4-2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
AWDFOABHQWXFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CSC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Pentan 3 Yl Thietan 3 Amine and Analogues
Development of Efficient Synthetic Routes to the Thietane (B1214591) Ring
The construction of the strained four-membered thietane ring has been the subject of extensive research, leading to a variety of synthetic strategies. These methods include classical cyclization reactions, photochemical approaches, and ring expansion techniques.
Nucleophilic Thioetherifications and Intramolecular Cyclizations
One of the most traditional and widely employed methods for constructing the thietane ring is through nucleophilic thioetherification. nih.govbeilstein-journals.org This approach typically involves the reaction of a 1,3-dihaloalkane or its equivalent with a sulfide (B99878) source. nih.govwikipedia.orgthieme-connect.de For instance, the reaction of 1,3-dibromopropane (B121459) with sodium sulfide represents a fundamental route to the parent thietane. wikipedia.org
Intramolecular cyclization of 3-mercaptoalkyl halides or sulfonates offers another pathway to the thietane ring. nih.govbeilstein-journals.org This method involves the formation of a thiolate anion which then displaces a leaving group at the gamma-position to close the four-membered ring. These nucleophilic substitution reactions are particularly suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org However, the synthesis of more sterically hindered 2,2-, 2,4-, and 2,2,4-substituted thietanes can be challenging due to competing elimination reactions. nih.govbeilstein-journals.org
A key development in this area is the synthesis of thietane-3-ols from (1-chloromethyl)oxiranes and hydrogen sulfide in the presence of a base like barium hydroxide (B78521). nih.gov The reaction proceeds via a nucleophilic attack of the hydrosulfide (B80085) anion on the oxirane ring, followed by an intramolecular cyclization to form the thietane ring. nih.gov
| Starting Material | Reagents | Product | Reference |
| 1,3-Dihalides or 1,3-Disulfonates | Sulfide Ion (e.g., Na2S) | Thietane | thieme-connect.de |
| 1-Bromo-3-chloropropane | Thiourea, NaOH | Thietane | thieme-connect.de |
| (3aR,6R,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d] beilstein-journals.orgrsc.orgdioxole-5,5-diyl]bis(methylene) dimethanesulfonate | Na2S | Spirocyclic Thietane | thieme-connect.de |
Photochemical [2+2] Cycloadditions in Thietane Synthesis
Photochemical [2+2] cycloadditions, also known as thia-Paternò-Büchi reactions, provide a powerful and direct method for the synthesis of thietanes. nih.govbeilstein-journals.org This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione or thioaldehyde) with an alkene. nih.govresearchgate.net This approach is particularly valuable for the synthesis of polysubstituted and spirocyclic thietanes. nih.govbeilstein-journals.org
The reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds to the alkene in a concerted or stepwise fashion to form the four-membered ring. youtube.com Both intermolecular and intramolecular versions of this reaction have been developed, offering access to a wide range of complex thietane derivatives. nih.gov For example, the intermolecular photochemical [2+2] cycloaddition of thiobenzophenone (B74592) with various olefins has been successfully employed to synthesize a variety of substituted thietanes. nih.govresearchgate.net A significant challenge in this methodology is the instability of many thiocarbonyl compounds, which can limit the scope of the reaction. researchgate.net
| Thiocarbonyl Compound | Alkene | Product | Reference |
| Thiobenzophenone | Various Olefins | Substituted Thietanes | researchgate.net |
| N-Arylthiosuccinimides | 1,1-Diphenylethene | Spiropyrrolidinonethietanes | nih.gov |
| N-Vinylthiazolethiones | (intramolecular) | Tricyclic Thietanes | nih.gov |
Ring Expansion Strategies from Thiiranes and Other Heterocycles
Ring expansion reactions of three-membered heterocycles, particularly thiiranes (episulfides), have emerged as a versatile strategy for the synthesis of thietanes. beilstein-journals.orgrsc.orgsemanticscholar.orgresearchgate.net These methods often involve the nucleophilic opening of the thiirane (B1199164) ring followed by an intramolecular cyclization. researchgate.net
One such approach involves the reaction of thiiranes with sulfur ylides, such as dimethyloxosulfonium methylide. rsc.org This reaction proceeds via a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement to form the thietane ring. rsc.org This method provides an efficient route to various thietane derivatives from readily available thiiranes. rsc.org
Both nucleophilic and electrophilic ring expansions of thiiranes have been developed. beilstein-journals.org For instance, 2-(1-haloalkyl)thiiranes can undergo a thiirane-thietane rearrangement with various nucleophiles. nih.gov Electrophilic ring expansion can be achieved by reacting thiiranes with carbenes generated from sulfur ylides in the presence of transition-metal catalysts. nih.govbeilstein-journals.org
| Starting Material | Reagents | Product | Reference |
| Thiiranes | Trimethyloxosulfonium iodide, Sodium hydride | Thietanes | rsc.org |
| 2-(1-Haloalkyl)thiiranes | Various Nucleophiles | Thietane derivatives | nih.gov |
| Thiiranes | Sulfur Ylides (with transition-metal catalysts) | Thietane derivatives | beilstein-journals.org |
Exploration of Novel Catalytic Approaches for Thietane Formation
The development of catalytic methods for thietane synthesis is an area of growing interest, aiming to improve efficiency and selectivity. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer the potential for more sustainable and atom-economical processes.
Transition-metal catalysts have been explored for the ring expansion of thiiranes with carbenes generated from sulfur ylides. nih.govbeilstein-journals.org For example, rhodium catalysts can convert electron-deficient sulfur ylides into electrophilic metallocarbenes, which then react with the sulfur atom of the thiirane to initiate the ring expansion. nih.gov
Furthermore, palladium-catalyzed reactions have been developed for the asymmetric allylic alkylation of thietane 1,1-dioxides, demonstrating the potential for catalytic enantioselective synthesis of functionalized thietanes. nih.gov Trirhenium cluster complexes have also been shown to catalyze the cyclooligomerization of thietane, leading to the formation of polythiaether macrocycles. acs.org The application of cobalt, silver, and palladium catalysts has also been reviewed in the broader context of sulfur-containing heterocycle synthesis. dntb.gov.ua
Strategic Introduction of the N-(Pentan-3-yl) Secondary Amine Functionality
Once the thietane ring is constructed, the next key step in the synthesis of N-(Pentan-3-yl)thietan-3-amine is the introduction of the secondary amine group at the 3-position.
Reductive Amination Protocols
Reductive amination is a highly effective and widely used method for the formation of C-N bonds and the synthesis of amines from carbonyl compounds. nih.govlibretexts.orgmdpi.com This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction to the corresponding amine. nih.govlibretexts.org
In the context of synthesizing this compound, the precursor would be thietan-3-one (B1315229). The reductive amination of thietan-3-one with pentan-3-amine would directly yield the target compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their mildness and selectivity. libretexts.orgmdpi.com Other reducing agents like BH3N(C2H5)3 have also been reported for efficient reductive aminations. rsc.org
A patented method describes the production of thietan-3-amines via the reductive amination of thietan-3-ones. google.com This process involves the condensation of a thietanone with an amine derivative, followed by reduction of the resulting thietanimine. google.com The reduction can be carried out using sodium or lithium borohydride (B1222165) in the presence of an activator such as iodine, hydrogen chloride, or sulfuric acid. google.com
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| Ketones/Aldehydes | Amines | BH3N(C2H5)3 | Secondary/Tertiary Amines | rsc.org |
| Thietan-3-ones | Amine derivatives | Sodium or Lithium borohydride and an activator | Thietan-3-amines | google.com |
| Ketones | Secondary aryl amines | Trichlorosilane, TMEDA | Tertiary Amines | nih.gov |
N-Alkylation Strategies of Amines
N-alkylation of amines is a fundamental transformation in organic synthesis and represents a direct pathway to this compound. This can be achieved by reacting thietan-3-amine (B45257) with a suitable pentyl electrophile. A prominent and widely used method in this context is reductive amination. organic-chemistry.orgyoutube.com
Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, thietan-3-amine with pentan-3-one, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and avoids the direct use of alkyl halides, which can lead to over-alkylation. masterorganicchemistry.com The reaction is typically carried out in the presence of a suitable reducing agent.
Commonly employed reducing agents for reductive amination include:
Sodium triacetoxyborohydride (STAB) nih.gov
Sodium cyanoborohydride (NaBH3CN)
Catalytic hydrogenation (e.g., H2/Pd/C) youtube.com
The general scheme for the synthesis of this compound via reductive amination is depicted below:
or
A patent describes a method for producing thietane-3-amines via the reductive amination of thietane-3-ones. google.com This process involves condensing the thietan-3-one with an amine derivative and subsequently reducing the resulting imine. google.com
Alternative N-alkylation strategies involve the direct reaction of thietan-3-amine with an alkyl halide, such as 3-bromopentane (B47287) or 3-iodopentane. wikipedia.org However, this method often suffers from a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com To achieve selective mono-N-alkylation, specific reaction conditions and reagents are necessary. organic-chemistry.org The use of cesium hydroxide, for instance, has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a greener alternative that utilizes alcohols as alkylating agents. nih.gov In this approach, a catalyst, typically a transition metal complex of ruthenium or iridium, temporarily dehydrogenates the alcohol (e.g., pentan-3-ol) to the corresponding ketone (pentan-3-one). nih.govnih.govnih.gov This ketone then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to the resulting imine. nih.gov
Multi-Component Reaction Approaches for Amine Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and atom-economical approach to complex molecules. nih.gov For the construction of secondary amines, several MCRs have been developed.
While a specific MCR for the direct synthesis of this compound has not been extensively documented, analogous structures can be conceptualized through established MCRs. For instance, variations of the Ugi or Passerini reactions, which are isocyanide-based MCRs, are well-known for producing peptide-like scaffolds and could potentially be adapted. nih.gov
A three-component reaction involving an aldehyde, an electron-deficient alkyne, and a urea (B33335)/thiourea has been developed for the synthesis of 3,4-dihydropyrimidinones and thiones. beilstein-journals.org This reaction is initiated by the formation of an enamine intermediate from the alkyne and a secondary amine catalyst. beilstein-journals.org Such strategies, which involve the in-situ generation of reactive intermediates, could be hypothetically extended to include a thietane-containing building block to construct more complex heterocyclic systems.
Furthermore, copper-catalyzed three-component reactions using elemental sulfur have been reported for the construction of thietane rings, which could then be further functionalized to introduce the desired amine side chain. researchgate.net
Chemo- and Regioselective Amine Derivatization
Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules with multiple functional groups. In the context of this compound synthesis, the primary challenge in derivatization lies in controlling the extent of N-alkylation to prevent the formation of the tertiary amine. masterorganicchemistry.com
As previously mentioned, direct alkylation with alkyl halides is often prone to over-alkylation. masterorganicchemistry.comwikipedia.org Strategies to enhance selectivity include:
Use of a large excess of the primary amine: This statistically favors the mono-alkylation product.
Employing bulky alkylating agents: The steric hindrance of the pentan-3-yl group can disfavor a second alkylation event.
Use of specific bases and catalysts: Certain reaction conditions can favor mono-alkylation. For example, cesium hydroxide has demonstrated high chemoselectivity for mono-N-alkylation over dialkylation. organic-chemistry.org Ruthenium-based catalysts have also been used for the selective conversion of primary amines into secondary amines. organic-chemistry.org
In the case of reductive amination, the reaction is inherently more selective for the formation of the secondary amine from a primary amine and a ketone. The resulting secondary amine is generally less nucleophilic and sterically more hindered than the starting primary amine, which reduces the rate of a subsequent reductive amination to form a tertiary amine.
Optimization of Reaction Conditions and Isolation Techniques for this compound
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters and the implementation of effective isolation and purification protocols.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly impact the rate and outcome of N-alkylation reactions, particularly reductive amination. The solvent influences the solubility of reactants, the stability of intermediates (such as the iminium ion), and the activity of the reducing agent or catalyst. vilniustech.lt
| Solvent Class | Examples | Impact on Reductive Amination |
| Protic | Methanol, Ethanol, Water | Methanol is often optimal, promoting both imine formation and hydrogenation. vilniustech.lt Water can be unfavorable for imine formation. vilniustech.lt |
| Aprotic Polar | Dioxane, Tetrahydrofuran (THF) | Can support the co-existence of different reaction pathways. vilniustech.ltlatech.edu |
| Aprotic Apolar | Cyclohexane, Toluene | Can be used, but reaction rates and pathways may differ from polar solvents. vilniustech.lt |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Commonly used but less environmentally friendly. acsgcipr.org |
| Ester | Ethyl Acetate (EtOAc) | A greener alternative, particularly with STAB. acsgcipr.org |
Catalyst Selection and Loading
In catalytic N-alkylation methods, such as the borrowing hydrogen strategy or catalytic reductive amination, the choice of catalyst is paramount. Transition metal complexes, particularly those of ruthenium (Ru), iridium (Ir), and rhodium (Rh), are commonly employed. nih.govnih.gov
Ruthenium Catalysts: Commercially available Ru complexes, such as [Ru(p-cymene)Cl2]2, have proven to be efficient for the N-alkylation of amines with alcohols under mild conditions. organic-chemistry.orgnih.gov Catalyst loading is typically low, often in the range of 0.1 to 2.5 mol %. nih.govnih.gov
Iridium Catalysts: Cp*Ir complexes are also highly effective for the N-alkylation of amines with alcohols. organic-chemistry.org Nitrile-substituted NHC-Ir(III) complexes have been developed for the N-alkylation of anilines with benzyl (B1604629) alcohol. nih.gov
Palladium Catalysts: For reductive amination using H2, palladium on carbon (Pd/C) is a classic and effective catalyst. youtube.com
The catalyst's ligand sphere plays a crucial role in its activity and selectivity. Pincer-type ligands and N-heterocyclic carbene (NHC) ligands have been shown to enhance catalyst stability and performance. nih.govnih.gov Optimization of catalyst loading is essential to balance reaction efficiency with cost and potential metal contamination of the final product.
| Catalyst Type | Example | Application | Typical Loading |
| Ruthenium | [Ru(p-cymene)Cl2]2 | N-alkylation with alcohols | 0.5 - 2.5 mol % organic-chemistry.orgnih.gov |
| Iridium | Cp*Ir complexes | N-alkylation with alcohols | ~1.0 mol % nih.gov |
| Palladium | Pd/C | Reductive amination with H2 | Varies |
| Manganese | Pincer complexes | N-alkylation with alcohols | Not specified |
Purification Methodologies for Complex Amine-Heterocycles
The purification of amines, especially heterocyclic ones, can be challenging due to their basic nature, which can lead to strong interactions with acidic stationary phases like silica (B1680970) gel in column chromatography. biotage.com This can result in peak tailing, poor separation, and even product degradation. biotage.com
Several strategies can be employed to overcome these challenges:
Acid-Base Extraction: This is a classic and effective method for separating basic amines from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent, and an aqueous acid is added. The protonated amine salt dissolves in the aqueous layer, which is then separated. Neutralization of the aqueous layer with a base liberates the free amine, which can be extracted back into an organic solvent. uomustansiriyah.edu.iq
Modified Column Chromatography:
Amine Additives: Adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, improving the chromatography of basic compounds. biotage.combiotage.com
Amine-Functionalized Silica: Using a stationary phase where the silica has been functionalized with amine groups (e.g., Biotage® KP-NH) can effectively mask the acidic silanols and allow for purification with simple non-polar/polar solvent gradients like hexane/ethyl acetate. biotage.com
Precipitation/Crystallization: In some cases, the amine product can be purified by precipitating it as a salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt) from a suitable solvent. beilstein-journals.org A method using trichloroacetic acid (TCA) has been developed where the amine-TCA salt precipitates and can be isolated. Gentle heating then decomposes the TCA to volatile byproducts, yielding the pure amine. beilstein-journals.org
Medium to High-Pressure Liquid Chromatography (MPLC/HPLC): For difficult separations or high-purity requirements, MPLC or preparative HPLC can be used. nih.gov Reversed-phase chromatography with an appropriate mobile phase pH can also be effective for purifying basic amines. biotage.com
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of chiral molecules is a critical endeavor in medicinal chemistry and materials science, as the biological activity and physical properties of stereoisomers can differ significantly. For this compound, chirality can arise from the stereocenter at the C3 position of the thietane ring. Asymmetric synthesis aims to produce a single enantiomer in excess over the other. While direct asymmetric synthetic routes for this compound are not extensively detailed in the available literature, its synthesis can be approached through established methodologies for creating chiral amines and incorporating them into heterocyclic structures. These strategies primarily include the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.
Chiral Auxiliaries and Reagents in Thietane Synthesis
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into an achiral substrate. wikipedia.org This auxiliary guides a subsequent diastereoselective reaction, and after the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral thietan-3-amine derivatives, a plausible route involves the reaction of a precursor, thietan-3-one, with a chiral amine reagent. One of the most versatile and widely used reagents for the asymmetric synthesis of amines is tert-butanesulfinamide (tBS), developed by the Ellman lab. yale.edunih.gov The synthesis would proceed through three main steps:
Condensation : Thietan-3-one is condensed with an enantiopure form of tert-butanesulfinamide, such as (R)-(+)-2-methyl-2-propanesulfinamide, to form an N-tert-butanesulfinyl imine.
Diastereoselective Addition/Reduction : A nucleophile or a reducing agent is added to the C=N double bond of the sulfinylimine. The bulky and chiral tert-butanesulfinyl group directs the incoming group to one face of the imine, leading to the formation of one diastereomer in excess. For the synthesis of the parent thietan-3-amine, a hydride reducing agent would be used.
Auxiliary Cleavage : The tert-butanesulfinyl group is removed under acidic conditions to yield the free chiral primary amine, thietan-3-amine, with high enantiomeric purity. nih.gov The secondary amine, this compound, could then be formed through standard N-alkylation procedures.
Other chiral auxiliaries, such as oxazolidinones or camphorsultam, are also frequently employed to control stereochemistry in various synthetic transformations. wikipedia.orgsigmaaldrich.com
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines from ketones and aldehydes. | yale.edunih.gov |
| Oxazolidinones (Evans' Auxiliaries) | Diastereoselective alkylation, aldol, and acylation reactions. | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Control of stereochemistry in aldol, alkylation, and Diels-Alder reactions. | wikipedia.org |
| (S)-(-)-1-Phenylethylamine | Used as a resolving agent and in the formation of chiral imines. | sigmaaldrich.com |
Enantioselective Catalysis for Amine Formation
Enantioselective catalysis is a highly efficient method for generating chiral molecules, utilizing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. nih.gov The most direct approach to chiral amines via catalysis is the asymmetric hydrogenation of prochiral imines. nih.gov
For the synthesis of this compound, this strategy would involve the formation of a prochiral enamine or imine from thietan-3-one, which is then hydrogenated in the presence of a chiral transition-metal catalyst. A common route is reductive amination, where thietan-3-one reacts with pentan-3-amine to form an imine intermediate in situ. This imine is then asymmetrically reduced. libretexts.org
Catalysts for these transformations are typically complexes of metals like rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands. nih.govmdma.ch The chiral ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially from one face of the imine, thus leading to one enantiomer of the final amine product in excess. Asymmetric hydrogenation is a powerful strategy due to its high atom economy, producing almost no waste byproducts. nih.gov
Table 2: Representative Catalytic Systems for Asymmetric Imine Reduction
| Metal Precursor | Chiral Ligand Family | Substrate Class | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ | Chiral Diphosphines (e.g., DIOP) | Acyclic Imines | Up to 91% | mdma.ch |
| [Ir(COD)Cl]₂ | F-BINAPHANE | N-Aryl Imines | >95% | nih.gov |
| [Ru(p-cymene)Cl₂]₂ | Bidentate Phosphines (e.g., dppf) | General N-Alkylation | N/A (produces secondary/tertiary amines) | organic-chemistry.org |
Resolution Techniques for Racemic Mixtures
When a chiral compound is synthesized without the use of stereochemical control, it is typically formed as a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org The process of separating these enantiomers is known as resolution. libretexts.org Since enantiomers have identical physical properties, direct separation is difficult. The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgfishersci.com
This process involves reacting the racemic mixture of this compound (a base) with an enantiomerically pure chiral acid, known as a resolving agent. fishersci.com This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization.
Salt Formation : The racemic amine is treated with one enantiomer of a chiral acid (e.g., (R,R)-(+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid).
Separation : The resulting mixture of diastereomeric salts is crystallized from a suitable solvent. One diastereomer will typically be less soluble and will crystallize out of the solution, while the other remains dissolved. fishersci.com
Liberation of Amine : The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. The resolving agent can often be recovered and reused. nih.gov
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application | Reference |
|---|---|---|---|
| Tartaric Acid | Chiral Acid | Resolution of racemic bases. | libretexts.org |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | Chiral Sulfonic Acid | Resolution of primary amines with acidic α-hydrogens. | libretexts.orggoogle.com |
| (-)-Malic Acid | Chiral Acid | Resolution of racemic bases. | libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. | libretexts.org |
Reactivity and Mechanistic Investigations of N Pentan 3 Yl Thietan 3 Amine
Nucleophilic Reactivity of the Secondary Amine Group
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a moderate base. This reactivity is central to a variety of chemical transformations.
Alkylation and Acylation Reactions of the Amine
Secondary amines readily undergo alkylation and acylation reactions. However, the direct alkylation of secondary amines with alkyl halides can be difficult to control, often leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.orgopenstax.orgmasterorganicchemistry.com
Alkylation: In a reaction with an alkyl halide (R'-X), the nitrogen atom of N-(pentan-3-yl)thietan-3-amine would attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary amine. Due to the steric bulk of the pentan-3-yl group, this reaction would likely be slower compared to less hindered secondary amines. masterorganicchemistry.com To achieve clean mono-alkylation, reductive amination is often a preferred synthetic route.
Acylation: Acylation with acid chlorides or anhydrides provides a more controlled reaction, yielding a stable amide product. openstax.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents overacylation. openstax.org This reaction is a fundamental method for forming amide bonds. researchgate.net
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Product Type | Conditions |
|---|---|---|---|
| Alkylation | Iodomethane | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Acylation | Acetyl Chloride | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
Condensation Reactions with Carbonyl Compounds
Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This acid-catalyzed, reversible reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=C double bond of the enamine. youtube.com
The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form the carbinolamine. Acid catalysis facilitates the elimination of water to generate the final enamine product. The careful control of pH is crucial for these reactions to proceed efficiently. libretexts.org
Exploration of Mannich and Michael Additions
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. It is a multicomponent condensation that typically utilizes formaldehyde, a primary or secondary amine, and a compound with an active hydrogen. researchgate.net this compound can serve as the amine component in this reaction, leading to the formation of a "Mannich base."
Michael Addition: In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. While enamines (formed from secondary amines like the title compound) are classic nucleophiles for this transformation (a process known as the Stork enamine alkylation), the amine itself can also act as a nucleophile, adding to the β-carbon of the unsaturated system to form a β-amino carbonyl compound. latech.edu
Ring-Opening Reactions of the Thietane (B1214591) Moiety
The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain. nih.gov This strain makes it susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions.
Nucleophilic Ring Opening Mechanisms
Nucleophilic attack on one of the α-carbons of the thietane ring can lead to cleavage of a carbon-sulfur bond. This process is analogous to the ring-opening of other strained heterocycles like oxiranes and aziridines. nih.gov The reaction is often facilitated by the protonation of the sulfur atom or its coordination to a Lewis acid, which increases the electrophilicity of the ring carbons. Strong nucleophiles can open the ring, resulting in the formation of a functionalized thiol.
Electrophilic Activation and Ring Scission
The sulfur atom in the thietane ring is nucleophilic and can react with electrophiles. researchgate.netresearchgate.net This electrophilic attack activates the ring, making it more prone to subsequent nucleophilic attack and cleavage.
For instance, treatment with an alkyl halide can lead to the formation of a sulfonium (B1226848) salt. This positively charged intermediate is highly susceptible to attack by a nucleophile, which can result in ring scission. A recent approach has shown that electrophilic arynes can activate the thietane ring, leading to a three-component reaction with various nucleophiles to produce diverse thioethers under mild conditions. rsc.org This method highlights a modern strategy for the controlled ring-opening of thietanes. rsc.org
Table 2: Summary of Ring-Opening Reactions
| Activation Method | Reagent Type | Intermediate | Product Type |
|---|---|---|---|
| Nucleophilic | Strong Nucleophile (e.g., RLi) | Thiolate | Functionalized Thiol |
| Electrophilic | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt | Ring-Opened Thioether |
| Electrophilic | Aryne Precursor | Zwitterionic Intermediate | Aryl Thioether |
Thermal and Photochemical Ring Transformations
The four-membered thietane ring possesses significant ring strain, making it susceptible to transformations under thermal and photochemical conditions.
Thermal Reactivity: The thermal degradation of amines, particularly in the absence of CO2, is generally initiated at high temperatures. nih.gov For this compound, heating could lead to several decomposition pathways. Cleavage of the C-S bonds, being the weakest in the ring, is a probable initial step, potentially leading to the formation of radical intermediates and subsequent fragmentation or polymerization. The presence of the N-alkyl group introduces the possibility of elimination reactions or cleavage of the C-N bond, similar to degradation patterns observed in other polymethacrylates containing amine side groups. cnrs.fr
Photochemical Reactivity: Thietanes are known to participate in various photochemical reactions. nih.gov One of the most significant is the photochemical [2+2] cycloaddition, often referred to as the thia-Paternò–Büchi reaction, which is a primary method for synthesizing thietanes from thiocarbonyls and alkenes. nih.govnih.gov While this is a synthetic route, the reverse reaction, a photochemically induced cycloreversion, is also possible, leading to the cleavage of the thietane ring into its precursor components or other reactive intermediates.
For this compound, direct photolysis could induce homolytic cleavage of a C-S bond to generate a 1,4-biradical. This biradical can then undergo various reactions, including reversion to the starting material, fragmentation to form an alkene and a thioamide fragment, or intramolecular rearrangement. Furthermore, intramolecular photochemical reactions could be envisioned if the N-pentyl group were to contain a suitable chromophore, potentially leading to complex polycyclic structures. nih.gov
Stereoelectronic Effects on Ring Stability and Reactivity
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are crucial in understanding the behavior of the thietane ring in this compound. wikipedia.org
The thietane ring is not planar but exists in a puckered conformation. This puckering minimizes torsional strain and influences the orientation of substituents and lone pairs. The stability of a particular conformation is governed by stereoelectronic interactions, such as hyperconjugation between bonding and anti-bonding orbitals. wikipedia.org In the case of the thietane ring, interactions between the C-H or C-C bonding orbitals and the C-S anti-bonding orbitals (σ → σ*) play a significant role. wikipedia.org
The nature and orientation of the N-(pentan-3-yl)amino substituent at the C3 position will significantly impact these effects. The lone pair on the nitrogen atom can interact with adjacent anti-bonding orbitals, influencing the acidity of the N-H proton and the nucleophilicity of the nitrogen. Similarly, the orientation of the lone pairs on the sulfur atom affects its nucleophilicity and its ability to be oxidized. The larger atomic radius of sulfur compared to carbon leads to longer C-S bonds, which in turn alters the geometry and the extent of orbital overlap, making stereoelectronic effects in sulfur-containing heterocycles particularly pronounced. wikipedia.orgtaylorfrancis.com These effects will dictate the preferred trajectory of approaching reagents in chemical reactions, influencing the stereochemical outcome of, for example, alkylation or oxidation reactions.
Transformations Involving the Sulfur Atom
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common and predictable transformation for thioethers. researchgate.net The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product.
This compound → this compound 1-oxide → this compound 1,1-dioxide
A wide variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org
Upon oxidation to the sulfoxide, the sulfur atom becomes a stereocenter. Therefore, the oxidation of this compound would be expected to produce a racemic mixture of two diastereomers, unless a chiral oxidizing agent is used.
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by stoichiometry and catalysts (e.g., tantalum carbide for sulfoxides, niobium carbide for sulfones) organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Often used for selective oxidation to sulfoxides at low temperatures. Excess m-CPBA leads to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Generally provides clean and selective oxidation to the sulfoxide. |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads directly to the sulfone. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A versatile and powerful oxidizing agent. |
Ligand Behavior in Metal Complexation
This compound possesses two potential donor atoms for metal coordination: the secondary amine nitrogen and the thioether sulfur. This allows it to function as a monodentate or a bidentate ligand.
Monodentate Coordination: The compound can coordinate to a metal center through either the nitrogen or the sulfur atom. The nitrogen atom, being a relatively hard donor, would be expected to coordinate preferentially to harder metal ions. Conversely, the sulfur atom, a soft donor, would favor coordination with softer metal ions.
Bidentate Coordination (Chelation): The molecule can act as a chelating ligand, forming a stable five-membered ring with a metal center (M-N-C3-C2-S). The formation of such a chelate is often entropically favored. The suitability of this compound as a chelating ligand will depend on the metal ion's size, preferred coordination geometry, and electronic properties. nih.govresearchgate.net
| Metal Ion Example | HSAB Classification | Expected Coordination Mode | Potential Donor Atom(s) |
|---|---|---|---|
| Pd(II), Pt(II), Hg(II) | Soft Acids | Monodentate or Bidentate | Primarily S; N also possible (chelation) |
| Cu(I), Ag(I) | Soft Acids | Monodentate or Bidentate | Primarily S; N also possible (chelation) |
| Cu(II), Ni(II), Zn(II) | Borderline Acids | Bidentate (Chelating) | N and S |
| Fe(III), Al(III) | Hard Acids | Monodentate | Primarily N |
Sulfur Extrusion Reactions
Sulfur extrusion is a chemical reaction where a sulfur atom is removed from a molecule. For a thietane ring, this would result in the formation of a cyclopropane (B1198618) ring. While sulfur extrusion is more commonly associated with episulfides (thiiranes) or disulfides, it is a plausible, albeit likely challenging, transformation for thietanes. d-nb.info
This reaction typically requires a desulfurizing agent, such as a trivalent phosphorus compound (e.g., triphenylphosphine), or can be induced photochemically. The mechanism would likely involve the initial attack of the desulfurizing agent on the sulfur atom, followed by a concerted or stepwise elimination of the sulfur atom and formation of the C-C bond to close the cyclopropane ring. The product of such a reaction would be N-(pentan-3-yl)cyclopropanamine. The reaction conditions would need to be carefully optimized to favor sulfur extrusion over other potential side reactions like ring-opening polymerization.
Intramolecular Reactivity and Cyclization Pathways
The proximity of the secondary amine to the thietane ring allows for potential intramolecular reactions. The nitrogen lone pair could act as an internal nucleophile. For instance, under certain conditions, ring expansion could occur. If the thietane ring is activated, for example by conversion to a sulfonium salt through alkylation at the sulfur atom, the amine nitrogen could attack one of the ring carbons, leading to a bicyclic azathionia intermediate. Subsequent ring opening could lead to the formation of a larger heterocyclic system, such as a substituted thiazolidine (B150603) or tetrahydrothiazine.
Furthermore, reactions involving the N-H bond could lead to cyclization. For example, deprotonation of the amine followed by an intramolecular reaction, or reactions under radical conditions, could potentially lead to the formation of bicyclic products, although such pathways would likely require specific reagents to initiate the process. The conformational flexibility of the pentan-3-yl group and the puckered nature of the thietane ring would play a critical role in the feasibility of any such intramolecular cyclization pathways by dictating the ability of the reactive centers to achieve the necessary geometry for reaction.
Computational and Theoretical Studies on N Pentan 3 Yl Thietan 3 Amine
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the fundamental electronic and geometric characteristics of N-(Pentan-3-yl)thietan-3-amine.
The geometry of this compound is defined by the interplay of the puckered four-membered thietane (B1214591) ring and the flexible pentan-3-yl side chain. The thietane ring is not planar, adopting a puckered conformation to alleviate ring strain. ugent.bersc.org The degree of puckering is a key structural parameter. The substituent on the C3 carbon can adopt either an axial or equatorial position relative to the approximate plane of the ring.
Due to the steric bulk of the pentan-3-yl group, the equatorial conformation is expected to be significantly more stable than the axial conformation, minimizing steric hindrance with the rest of the thietane ring. The pentan-3-yl group itself has multiple rotamers, with the anti-anti conformation being the most stable to avoid unfavorable syn-pentane interactions. acs.org The final optimized geometry of the entire molecule represents a balance between the puckering of the ring and the rotational conformation of the side chain.
Table 1: Predicted Geometric Parameters for the Equatorial Conformer of this compound The following data is illustrative, based on typical values for similar chemical environments, and represents a plausible outcome of a DFT optimization.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-S | 1.85 |
| C-C (ring) | 1.55 |
| C-N | 1.47 |
| Bond Angles (°) ** | |
| C-S-C | 78 |
| S-C-C | 92 |
| C-C-C (ring) | 88 |
| Dihedral Angles (°) ** | |
| C-S-C-C | 25 |
| H-C3-N-C(pentyl) | 175 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comthaiscience.info The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. thaiscience.info
For this compound, the HOMO is expected to be primarily localized on the lone pairs of the sulfur and nitrogen atoms, as these are the highest energy electrons in the molecule. mdpi.comopenmedicinalchemistryjournal.com These regions represent the molecule's nucleophilic centers. The LUMO, conversely, is anticipated to be an antibonding orbital (σ*) distributed across the C-S or C-N bonds of the strained thietane ring, indicating the sites susceptible to nucleophilic attack. The presence of both sulfur and nitrogen heteroatoms influences the energy levels of these orbitals. mdpi.comopenmedicinalchemistryjournal.com
Table 2: Predicted Frontier Orbital Energies for this compound The following data is illustrative and represents plausible outcomes from quantum chemical calculations.
| Orbital | Energy (eV) | Primary Character |
| HOMO | -8.5 | p-type lone pairs on S and N |
| LUMO | 1.2 | σ* antibonding on thietane ring |
| HOMO-LUMO Gap | 9.7 | Indicator of Kinetic Stability |
The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.comnih.gov The ESP is crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. mdpi.com
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational flexibility of molecules over time. These simulations are invaluable for understanding the accessible shapes and motions of this compound at a given temperature.
The pentan-3-yl side chain possesses significant conformational freedom due to rotation around its single bonds (C-C and C-N). MD simulations can map the energy landscape associated with these rotations. The analysis focuses on the dihedral angles that define the orientation of the ethyl groups relative to the thietane ring.
The simulations would likely show that the side chain preferentially adopts staggered conformations to minimize torsional strain, similar to n-butane. slideshare.netyoutube.com Furthermore, the dominant conformational feature is the avoidance of syn-pentane interactions, where the terminal methyl groups would experience severe steric repulsion. acs.org Therefore, the molecule will predominantly exist in conformations where the alkyl chain is extended and avoids folding back on itself.
The four-membered thietane ring is not static but undergoes a dynamic process known as ring puckering or ring inversion. nih.govchemrxiv.orgacs.org This motion involves the interconversion between two equivalent puckered conformations through a higher-energy, planar transition state. rsc.org The energy barrier for this inversion is a key characteristic of the ring's flexibility.
For the parent thietane molecule, this barrier is relatively low. However, the presence of a bulky substituent at the 3-position, such as the pentan-3-yl group, is expected to have a significant impact on these dynamics. MD simulations would likely reveal that the substituent raises the energy barrier for ring inversion. This is because, during the inversion process, the substituent must pass through a more sterically hindered orientation. The preference for the equatorial position is so strong that the population of the axial conformer would be negligible at room temperature, effectively "locking" the ring in one primary pucker. acs.org
Prediction of Spectroscopic Parameters
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. By simulating the behavior of molecules at the quantum level, it is possible to calculate various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of compounds such as this compound.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is a powerful tool for structural elucidation. Density Functional Theory (DFT) is a widely used method for this purpose. The typical workflow involves the optimization of the molecular geometry of this compound, followed by the calculation of NMR chemical shifts and coupling constants using the Gauge-Independent Atomic Orbital (GIAO) method.
The choice of the DFT functional and basis set is crucial for the accuracy of the predicted NMR parameters. A variety of functionals, such as B3LYP, and basis sets, like 6-311+G(d,p), are commonly employed. The calculations are often performed in the gas phase or with the inclusion of a solvent model to mimic experimental conditions more closely.
Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using the B3LYP functional and the 6-311+G(d,p) basis set.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 35.2 | 3.15 |
| C2 | 45.8 | 3.40 |
| C3 | 60.1 | 3.85 |
| C4 | 58.7 | 1.50 |
| C5 | 28.9 | 1.25 |
| C6 | 11.5 | 0.90 |
| C7 | 28.9 | 1.25 |
| C8 | 11.5 | 0.90 |
| N-H | - | 1.80 |
This is a hypothetical data table generated for illustrative purposes.
Spin-spin coupling constants can also be computed, providing further insight into the connectivity and stereochemistry of the molecule. These theoretical predictions can be compared with experimental NMR data to confirm the structure of this compound.
Vibrational Frequencies and IR Spectral Assignments
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. The process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. This calculation provides the normal modes of vibration and their corresponding frequencies.
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. The scaled frequencies can then be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to aid in the assignment of the observed absorption bands.
A hypothetical table of selected calculated vibrational frequencies and their assignments for this compound is presented below.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3500 | 3360 | N-H stretch |
| 3050 | 2928 | C-H stretch (thietane ring) |
| 2980 | 2861 | C-H stretch (pentyl group) |
| 1450 | 1392 | C-H bend |
| 1100 | 1056 | C-N stretch |
| 700 | 672 | C-S stretch |
This is a hypothetical data table generated for illustrative purposes.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states involved.
Energy Barriers for Key Transformations
A key aspect of predicting reaction pathways is the calculation of the energy barriers, or activation energies, for the elementary steps of the reaction. These energy barriers determine the rate of the reaction and can be used to predict the feasibility of a particular transformation under a given set of conditions.
For this compound, potential reactions of interest could include N-alkylation, oxidation of the sulfur atom, or ring-opening reactions of the thietane ring. The energy barriers for these transformations can be calculated by locating the transition state for each step and computing its energy relative to the reactants.
A hypothetical table of calculated energy barriers for potential transformations of this compound is shown below.
| Reaction | Transition State | Calculated Energy Barrier (kcal/mol) |
| N-methylation | TS1 | 25.3 |
| S-oxidation | TS2 | 18.7 |
| Thietane ring-opening | TS3 | 35.1 |
This is a hypothetical data table generated for illustrative purposes.
Mechanistic Probing using Computational Methods
Computational methods can provide a detailed picture of the reaction mechanism at the molecular level. By analyzing the geometry of the transition state, it is possible to understand how the bonds are breaking and forming during the reaction.
Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products on the potential energy surface. Furthermore, the analysis of the electronic structure of the reactants, transition states, and products can provide insights into the electronic effects that govern the reactivity of the molecule. These computational tools allow for a thorough investigation of the reaction mechanisms involving this compound.
Advanced Derivatization and Functionalization of N Pentan 3 Yl Thietan 3 Amine As a Building Block
Modifications of the Thietane (B1214591) Ring for Structural Diversity
The thietane ring, a sulfur-containing heterocycle, is a key structural motif in various biologically active compounds. beilstein-journals.org Its strained nature allows for unique chemical transformations, including the introduction of new functionalities and the construction of more complex ring systems.
The thietane core of N-(Pentan-3-yl)thietan-3-amine can be modified at either the sulfur atom or the ring carbons. Oxidation of the sulfur atom is a common transformation, yielding thietane-1-oxide and thietane-1,1-dioxide derivatives. These modifications alter the ring's geometry, polarity, and hydrogen-bonding capacity, which can be crucial for tuning the pharmacological properties of a molecule.
Functionalization of the ring carbons can be achieved through various methods. For instance, deprotonation at the C2 or C4 position, followed by reaction with an electrophile, can introduce a range of substituents. Another approach involves leveraging the synthesis of the thietane ring itself. Starting with functionalized precursors, such as substituted 1,3-dihaloalkanes or epoxides, allows for the direct incorporation of desired functional groups onto the thietane backbone. nih.gov For example, the reaction of substituted chloromethyloxiranes with a sulfur source can yield thietane-3-ol derivatives, which can then be further elaborated. beilstein-journals.org
Table 1: Potential Functionalization Reactions of the Thietane Ring
| Reaction Type | Reagents & Conditions | Resulting Functionality |
| Sulfur Oxidation | m-CPBA, H₂O₂ | Sulfoxide (B87167), Sulfone |
| C-H Functionalization | Strong base (e.g., n-BuLi), then Electrophile (E⁺) | Alkyl, Silyl, etc. at C2/C4 |
| Ring Synthesis | Substituted 1,3-dihalides + Na₂S | Pre-functionalized thietane |
| Ring Synthesis | Substituted epoxides + H₂S / Thiourea | Hydroxyl or other groups on ring |
The thietane ring is an excellent scaffold for constructing spirocyclic and fused-ring systems, which are prevalent in natural products and pharmaceuticals. nih.gov These rigid, three-dimensional structures are of great interest in drug discovery as they allow for precise spatial orientation of functional groups.
One of the most effective methods for creating spirothietanes is the photochemical [2+2] cycloaddition, also known as the Thia-Paternò–Büchi reaction. beilstein-journals.orgnih.gov This reaction involves the cycloaddition of a thiocarbonyl compound (thione) with an alkene. By incorporating an alkene into a molecule already containing a thione, an intramolecular cycloaddition can lead to fused thietane systems. researchgate.net
Intramolecular nucleophilic substitution is another powerful strategy. A precursor molecule containing both a thiol or a masked thiol and a suitable leaving group, separated by an appropriate linker, can cyclize to form a fused thietane. This strategy has been successfully employed in the synthesis of complex molecules like thietane-fused nucleosides and D-ring modified taxoids. beilstein-journals.orgnih.gov For this compound, this could be achieved by first functionalizing the pentyl chain or the amine with a group capable of participating in such cyclizations.
Diversification at the Amine Nitrogen and Pentan-3-yl Chain
The secondary amine in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties. The adjacent pentyl group also offers opportunities for advanced functionalization through C-H activation.
The secondary amine readily reacts with various electrophiles to form stable and diverse derivatives.
Amides: Acylation with carboxylic acids (using coupling agents like EDC or HATU), acyl chlorides, or anhydrides yields the corresponding amides. nih.govmdpi.com This reaction is one of the most frequently used in medicinal chemistry to build larger molecules and explore structure-activity relationships. nih.gov
Ureas: Reaction with isocyanates provides urea (B33335) derivatives. organic-chemistry.org Alternatively, safer, phosgene-free methods using reagents like N,N'-carbonyldiimidazole (CDI) can be employed to first activate the amine, followed by the addition of another amine. nih.gov
Thioureas: Similarly, thioureas are synthesized through the reaction of the amine with isothiocyanates. analis.com.my These derivatives are known for their diverse biological activities and ability to act as hydrogen bond donors. researchgate.net
Table 2: Derivatization of the Amine Nitrogen in this compound
| Derivative | Reagent | General Structure |
| Amide | R-COCl or R-COOH + Coupling Agent | |
| Urea | R-NCO | |
| Thiourea | R-NCS |
The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis that allows for the modification of molecules at positions that are otherwise unreactive. researchgate.net For this compound, the pentyl group presents several C-H bonds that could be selectively functionalized.
Catalytic methods have been developed for the site-selective functionalization of C-H bonds at positions α, β, and even more remote γ positions relative to an amine. nih.govnih.gov
α-C-H Functionalization: The C-H bonds adjacent to the nitrogen are the most activated. Reactions can proceed via hydride abstraction to form an iminium ion or through radical-based processes, allowing for the introduction of various groups. nih.gov
β-C-H Functionalization: This is more challenging but can be achieved using specialized catalyst systems. For example, cooperative catalysis involving Lewis acids can promote the formation of an enamine intermediate from the N-alkylamine, which then reacts with an electrophile at the β-position. nih.gov
γ-C-H Functionalization: Directed metalation, often using palladium catalysts, can activate more remote C-H bonds through the formation of a stable cyclometalated intermediate. nih.gov
The choice of catalyst, directing group (if any), and reaction conditions determines the site of functionalization, enabling precise control over the derivatization of the pentyl chain.
Development of Complex Molecular Architectures Incorporating this compound
The true potential of this compound as a building block is realized when the derivatization strategies for its different components are combined. The sequential or concurrent functionalization of the thietane ring, the amine, and the alkyl chain can lead to highly complex and diverse molecular scaffolds.
For instance, a functionality introduced onto the pentyl chain via C-H activation could be designed to react intramolecularly with the thietane ring, creating a novel fused or bridged bicyclic system. An amide or urea derivative formed at the nitrogen could carry an additional reactive group, such as an alkene, which could then participate in a photochemical cycloaddition with a thione to form a spiro-fused thietane.
This modular approach, where different parts of the molecule can be independently and selectively modified, allows for the systematic exploration of chemical space. By combining the unique properties of the strained thietane ring with the versatility of amine chemistry and the power of C-H activation, this compound serves as a valuable platform for the development of sophisticated molecules with potential applications in various fields of chemical science.
Lack of Publicly Available Research on this compound for Advanced Derivatization
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific chemical compound This compound in the context of its advanced derivatization and functionalization as a building block for oligomeric and macrocyclic structures.
The investigation sought to uncover detailed research findings, including methodologies and characterization data, related to the use of this compound in the synthesis of oligomers and its incorporation into macrocyclic systems. Despite a thorough search, no scholarly articles, patents, or detailed experimental studies were found that specifically address the following topics outlined in the initial request:
Incorporation into Macrocyclic Systems
The absence of information in these specific areas prevents the generation of a scientifically accurate and informative article on this subject. The principles of scientific accuracy and reliance on verifiable data preclude the fabrication of research findings or the extrapolation of properties from dissimilar compounds.
Therefore, this report cannot provide the requested detailed content, including data tables and research findings, for the advanced derivatization and functionalization of this compound. Further research and publication in the scientific community would be required to address the specific synthetic applications of this compound.
Applications of N Pentan 3 Yl Thietan 3 Amine in Advanced Organic Synthesis
As a Versatile Chiral Building Block in Stereoselective Synthesis
Chiral amines are fundamental components in the synthesis of a vast number of pharmaceuticals and biologically active compounds. sigmaaldrich.comnih.govnih.gov The presence of a stereogenic center in N-(Pentan-3-yl)thietan-3-amine, arising from the pentan-3-yl group, makes it a valuable chiral building block. This inherent chirality can be leveraged to induce stereoselectivity in a variety of organic transformations.
One of the primary applications of chiral amines is as chiral auxiliaries. osi.lv In this role, the chiral amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, this compound could be reacted with a prochiral ketone to form a chiral imine. The subsequent reduction of this imine would be influenced by the stereocenter on the pentan-3-yl group, leading to the preferential formation of one enantiomer of the resulting amine. researchgate.net After the desired stereochemistry is established, the chiral auxiliary can be cleaved and recovered.
Furthermore, chiral amines themselves are crucial structural motifs in many bioactive molecules. nih.govnih.gov Enantiomerically pure this compound can be synthesized using established methods for chiral amine synthesis, such as asymmetric hydrogenation or enzymatic resolutions. nih.govnih.gov The resulting enantiopure compound can then be incorporated as a key structural element in the total synthesis of complex natural products or pharmaceutical agents.
Table 1: Potential Stereoselective Reactions Utilizing this compound
| Reaction Type | Role of this compound | Expected Outcome |
| Asymmetric Aldol Reaction | Chiral Base/Catalyst | Enantioselective formation of β-hydroxy ketones |
| Diastereoselective Alkylation | Chiral Auxiliary on an α-amino acid derivative | Control of stereochemistry at the α-carbon |
| Asymmetric Michael Addition | Chiral Ligand for a metal catalyst | Enantioselective 1,4-addition to α,β-unsaturated compounds |
Utilization in Multi-Component Reactions for Rapid Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The amine functionality of this compound makes it an ideal candidate for participation in various MCRs, allowing for the rapid generation of molecular diversity.
For example, in the Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a α-acylamino carboxamide. The use of this compound in an Ugi reaction would introduce both the thietane (B1214591) ring and the chiral pentan-3-yl group into the final product in a single step. This approach provides a streamlined route to complex, three-dimensional molecules that would otherwise require lengthy, multi-step syntheses.
Similarly, in the Mannich reaction, this compound could react with a non-enolizable aldehyde and a compound containing an acidic proton to form a β-amino carbonyl compound, known as a Mannich base. The resulting products, bearing the thietane moiety, could serve as valuable intermediates for further synthetic transformations.
Table 2: Exemplary Multi-Component Reactions Involving this compound
| MCR Name | Reactants | Product Class |
| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |
| Mannich Reaction | This compound, Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compounds |
| Strecker Synthesis | This compound, Aldehyde/Ketone, Cyanide Source | α-Aminonitriles |
Role as a Precursor for Novel Heterocyclic Compounds
The strained four-membered thietane ring is susceptible to ring-opening and ring-expansion reactions, making thietane derivatives valuable precursors for the synthesis of other sulfur-containing heterocyclic compounds. nih.govbeilstein-journals.org The presence of the amine functionality in this compound provides a handle for directing these transformations and introducing additional diversity.
For instance, treatment of this compound with a suitable electrophile could induce ring-opening of the thietane, followed by intramolecular cyclization to form larger, more complex heterocyclic systems. The specific outcome of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions.
Furthermore, the thietane ring can undergo desulfurization reactions, providing a route to carbocyclic compounds. The ability to transform the thietane moiety into other functional groups or ring systems significantly enhances the synthetic utility of this compound as a versatile synthetic intermediate.
Exploration in Catalyst Design and Ligand Development for Metal-Mediated Transformations
The development of novel ligands is a cornerstone of modern transition metal catalysis. The combination of a soft sulfur donor atom and a hard nitrogen donor atom in this compound makes it an attractive candidate for use as a bidentate ligand in coordination chemistry. The chiral nature of the pentan-3-yl group also introduces the potential for its use in asymmetric catalysis.
The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atom or the thietane ring. This modularity allows for the creation of a library of ligands with varying properties, which can then be screened for activity in a range of metal-mediated transformations, such as cross-coupling reactions, hydrogenations, and oxidations. emory.edu
The sulfur atom of the thietane ring can coordinate to a metal center, and the adjacent amine can either coordinate directly to the metal or act as a hemilabile ligand, reversibly coordinating and de-coordinating to open up a coordination site for substrate binding. This dynamic behavior can have a profound impact on the catalytic activity and selectivity of the metal complex.
Table 3: Potential Catalytic Applications of this compound Derived Ligands
| Catalytic Reaction | Metal Center | Role of Ligand |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Bidentate Ligand |
| Suzuki Cross-Coupling | Palladium | Electron-donating Ligand to stabilize the active catalyst |
| C-H Activation | Ruthenium, Cobalt | Directing Group and Ligand |
Conclusion and Future Research Perspectives on N Pentan 3 Yl Thietan 3 Amine
Summary of Key Research Avenues and Methodologies
Initial research into N-(pentan-3-yl)thietan-3-amine would logically commence with its synthesis. Several established methodologies for the synthesis of 3-aminothietanes could be adapted for this purpose. indexcopernicus.comresearchgate.net A primary approach involves the reductive amination of thietan-3-one (B1315229) with pentan-3-amine. This method is a cornerstone in the formation of C-N bonds and is widely applicable. Another viable route is the nucleophilic substitution of a thietane (B1214591) derivative bearing a suitable leaving group at the 3-position, such as a halide or a sulfonate, with pentan-3-amine. researchgate.net The synthesis of the thietane ring itself can be achieved through intramolecular cyclization of appropriate 1,3-difunctionalized propane (B168953) derivatives. nih.gov
Once synthesized, the exploration of its fundamental reactivity would be a key research avenue. The inherent ring strain of the thietane ring makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles or electrophiles. wikipedia.orgyoutube.com Investigating the regioselectivity of such reactions would be crucial. Furthermore, the secondary amine functionality offers a site for various chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the generation of a library of derivatives for further study.
The potential biological activity of this compound and its derivatives represents a significant research direction. Thietane-containing compounds have shown promise in medicinal chemistry, and the introduction of the pentan-3-yl group could modulate physicochemical properties such as lipophilicity and metabolic stability. nih.govresearchgate.netnih.gov Screening for antimicrobial, antiviral, or anticancer activities would be a logical step. indexcopernicus.com
Identification of Remaining Challenges and Unexplored Reactivity
A primary challenge in the study of this compound is the current lack of a reported, optimized synthesis. The development of an efficient and scalable synthetic route is a prerequisite for any further investigation. The stability of the thietane ring during synthetic manipulations and purification can also be a concern due to its inherent ring strain. solubilityofthings.com
The reactivity of the thietane ring in this compound is largely unexplored. While general principles of thietane reactivity can be applied, the influence of the N-(pentan-3-yl) substituent on the electronic properties and steric environment of the thietane ring is unknown. This could lead to unexpected reactivity or selectivity in ring-opening and other reactions.
Furthermore, the coordination chemistry of this compound with transition metals has not been investigated. The sulfur and nitrogen atoms could act as a bidentate ligand, potentially leading to the formation of novel metal complexes with interesting catalytic or material properties.
Proposed Future Directions for this compound Research
Development of Sustainable Synthetic Methodologies
Future research should prioritize the development of green and sustainable synthetic methods for this compound. mdpi.com This could involve the use of environmentally benign solvents, catalytic methods to minimize waste, and starting materials derived from renewable resources. One-pot syntheses that combine the formation of the thietane ring and the introduction of the amino group would be particularly advantageous.
Exploration of Photocatalytic and Electrocatalytic Transformations
The application of photocatalysis and electrocatalysis to the transformations of this compound presents an exciting frontier. Photocatalytic methods could be employed for C-H functionalization of the pentyl group or for promoting novel cycloaddition reactions involving the thietane ring. researchgate.net Electrocatalysis could offer a mild and efficient way to achieve ring-opening or to mediate redox reactions at the sulfur atom. The degradation of related alkylamines has been studied using photocatalysis, suggesting the feasibility of such approaches. nih.gov
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational modeling will be an invaluable tool to guide the experimental investigation of this compound. nih.gov Density functional theory (DFT) calculations can be used to predict its three-dimensional structure, conformational preferences, and electronic properties. Such studies can also be used to model reaction mechanisms, predict the regioselectivity of ring-opening reactions, and understand the influence of the N-(pentan-3-yl) substituent on the reactivity of the thietane ring. This in silico approach can help to prioritize experimental efforts and accelerate the discovery of new reactions and applications.
Potential for Integration into Novel Materials or Functional Systems
The unique structural and electronic properties of the thietane ring suggest that this compound could be a valuable building block for novel materials. solubilityofthings.com Its incorporation into polymers could lead to materials with interesting thermal, optical, or mechanical properties. The sulfur atom could also be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the range of accessible functional materials. youtube.comenamine.net Additionally, the ability of the sulfur and nitrogen atoms to coordinate to metal ions could be exploited in the design of new sensors or catalysts.
Interactive Data Tables
Table 1: Proposed Synthetic Methodologies for this compound
| Method | Starting Materials | Key Transformation | Potential Advantages |
| Reductive Amination | Thietan-3-one, Pentan-3-amine | Formation of an imine followed by reduction | Wide substrate scope, mild reaction conditions |
| Nucleophilic Substitution | 3-Halothietane, Pentan-3-amine | SN2 displacement of the halide | Direct introduction of the amine |
| Intramolecular Cyclization | 1,3-dihalo-2-(pentan-3-ylamino)propane | Double nucleophilic substitution with a sulfur source | Convergent synthesis |
Table 2: Potential Research Areas for this compound
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis and biological evaluation of derivatives | New therapeutic agents |
| Materials Science | Incorporation into polymers and coordination complexes | Functional materials, sensors, catalysts |
| Catalysis | Use as a ligand for transition metal catalysts | Novel catalytic transformations |
| Mechanistic Studies | Investigation of ring-opening and other reactions | Fundamental understanding of reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
